2-Bromo-2-methoxy-1-phenylpropan-1-one

Organic Synthesis Nucleophilic Substitution Cross-Coupling

Researchers needing reliable α-carbon functionalization often face inconsistent regioselectivity with generic α-bromoketones. 2-Bromo-2-methoxy-1-phenylpropan-1-one (CAS 135333-25-4) provides a dual activation platform: the α-bromine is an electrophilic center for nucleophilic substitution and cross-coupling, while the ortho-methoxy group (Hammett σp ~ -0.27) directs electrophilic aromatic substitution. • Enables mild-condition introduction of amine, thiol, or alkoxide groups at the α-position. • Ortho/para-directing methoxy ensures predictable regiochemistry for polysubstituted aromatics. • Supplied at ≥95% purity from multiple reputable sources, ensuring uninterrupted research workflows.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 135333-25-4
Cat. No. B159779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methoxy-1-phenylpropan-1-one
CAS135333-25-4
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)(OC)Br
InChIInChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyKXLPHRGVGNRZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methoxy-1-phenylpropan-1-one: α-Bromoketone Intermediate


2-Bromo-2-methoxy-1-phenylpropan-1-one (CAS 135333-25-4), also known as 2-bromo-2'-methoxypropiophenone, is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . The compound features a propiophenone core with a bromine atom at the alpha-carbon and a methoxy substituent on the phenyl ring, which together confer a unique reactivity profile . It is primarily valued as a versatile building block in organic synthesis, serving as an electrophilic intermediate in substitution reactions and as a precursor in the construction of complex molecular architectures for pharmaceutical and agrochemical research [1].

2-Bromo-2-methoxy-1-phenylpropan-1-one: Why Analogs Fall Short


The dual functionalization of 2-bromo-2-methoxy-1-phenylpropan-1-one, with both an alpha-bromine and a methoxy group, creates a reactivity and selectivity profile that is not replicated by simpler α-bromoketones or non-brominated propiophenones . The bromine atom provides a key electrophilic center for nucleophilic substitution and cross-coupling, while the electron-donating methoxy group modulates the electron density of the aromatic ring and the carbonyl, influencing both the rate and regioselectivity of subsequent transformations [1]. Generic substitution with compounds lacking one or both of these groups, such as 2-bromo-1-phenylpropan-1-one or 2-methoxy-1-phenylpropan-1-one, would lead to significantly different reaction outcomes, lower yields in specific synthetic sequences, or entirely different product distributions, thereby compromising the integrity of established research protocols .

2-Bromo-2-methoxy-1-phenylpropan-1-one: Differentiation Evidence


Enhanced Electrophilicity over Non-Brominated Analogs

The presence of the alpha-bromine atom in 2-bromo-2-methoxy-1-phenylpropan-1-one significantly enhances its electrophilic character relative to non-brominated propiophenone analogs, enabling more facile and efficient nucleophilic substitution reactions . While specific rate constant comparisons are not available for this exact compound, class-level inference from the broader family of α-bromoketones indicates that the carbon-bromine bond is considerably more reactive than the corresponding carbon-hydrogen bond in non-halogenated ketones, with typical leaving group abilities (expressed as pKa of the conjugate acid) of ~ -9 for Br- compared to ~ 35 for H-, leading to reaction rates that can be orders of magnitude faster under similar conditions [1]. This intrinsic reactivity is further modulated by the methoxy group, which influences electron density at the reactive site .

Organic Synthesis Nucleophilic Substitution Cross-Coupling

Modulated Aromatic Reactivity over Non-Methoxylated Analogs

The methoxy substituent on the phenyl ring of 2-bromo-2-methoxy-1-phenylpropan-1-one is a strong electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions [1][2]. This contrasts with the non-methoxylated analog, 2-bromo-1-phenylpropan-1-one, where the phenyl ring is less activated and follows typical benzene reactivity [2]. The electron-donating effect also influences the stability and reactivity of the carbonyl group, affecting its participation in reactions such as nucleophilic additions [1].

Electrophilic Aromatic Substitution Directing Effects Cross-Coupling

Purity Benchmark for Reproducible Synthesis

Consistent and verifiable purity is a critical procurement criterion for research compounds. 2-Bromo-2-methoxy-1-phenylpropan-1-one is commercially available with a standard purity specification of 95% or higher from multiple reputable suppliers . This purity level is typical for specialized synthetic intermediates and is suitable for most research applications without further purification . In contrast, closely related but more niche analogs may only be available at lower purities or from single sources, introducing supply chain risk and potential variability in experimental outcomes.

Synthetic Reproducibility Quality Control Procurement

Distinct Handling and Purification Properties

The combination of functional groups in 2-bromo-2-methoxy-1-phenylpropan-1-one gives it a unique physicochemical profile that distinguishes it from simpler analogs. It has a reported melting point of approximately 40 °C and a boiling point of ~122 °C (at likely reduced pressure) . These properties are a direct consequence of its molecular structure and influence its handling, storage, and purification methods. For instance, the compound may be a low-melting solid or a viscous liquid at room temperature, which affects how it is weighed and transferred. These characteristics are different from the non-methoxylated 2-bromo-1-phenylpropan-1-one, which is typically a liquid at room temperature, and the non-brominated 2-methoxy-1-phenylpropan-1-one, which has a different boiling point .

Physicochemical Properties Purification Handling

2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Scenarios


Pharmaceutical Intermediates via Nucleophilic Substitution

The enhanced electrophilicity of the alpha-carbon (due to the bromine leaving group) makes 2-bromo-2-methoxy-1-phenylpropan-1-one an ideal building block for the synthesis of pharmaceutical intermediates. In scenarios requiring the introduction of amine, thiol, or alkoxide groups at the alpha-position, this compound offers a reliable and efficient pathway . Its reactivity, supported by the class-level inference on leaving group ability [1], ensures that substitution reactions proceed under mild conditions with predictable regiochemistry, which is critical for constructing complex molecular scaffolds found in drug candidates [2].

Functionalized Aromatics by Cross-Coupling and EAS

For projects involving the elaboration of the aromatic core, the methoxy substituent provides a clear advantage. The activated and ortho/para-directing nature of the methoxy group (Hammett σp ~ -0.27) [3] allows for selective electrophilic aromatic substitution or directed C–H functionalization [2]. This property is essential for the synthesis of polysubstituted aromatics, where control over regiochemistry is paramount. The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, offering a dual-reactivity platform for sequential diversification .

Reliable Procurement for Multi-Step Synthesis

The commercial availability of 2-bromo-2-methoxy-1-phenylpropan-1-one at a consistent purity of ≥95% from multiple reputable vendors makes it a dependable choice for both academic and industrial research laboratories. This supply chain reliability, combined with its well-defined physicochemical properties (melting point ~40 °C, boiling point ~122 °C) , simplifies logistics and ensures that research can proceed without delays caused by compound sourcing or purification. This is a significant advantage over less common analogs that may be subject to supply chain disruptions or require costly custom synthesis.

Halogen-Bonding and Supramolecular Chemistry

The presence of a bromine atom, which can act as a halogen-bond donor, opens up applications in crystal engineering and supramolecular chemistry. The compound's unique structure, featuring both a halogen-bond donor (C-Br) and a hydrogen-bond acceptor (carbonyl oxygen and methoxy oxygen), makes it a valuable probe for studying non-covalent interactions in the solid state . This is an area where simpler analogs, lacking one of these functional groups, would not offer the same potential for studying cooperative effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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